![molecular formula C14H23NO B12552358 6-[Ethyl(phenyl)amino]hexan-1-OL CAS No. 156780-48-2](/img/structure/B12552358.png)
6-[Ethyl(phenyl)amino]hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Ethyl(phenyl)amino]hexan-1-OL is an organic compound with the molecular formula C14H23NO. It is a derivative of hexanol, where the hydroxyl group is attached to the first carbon of the hexane chain, and an ethyl(phenyl)amino group is attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(phenyl)amino]hexan-1-OL typically involves the reaction of 6-bromohexan-1-ol with ethyl(phenyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:
Reactants: 6-bromohexan-1-ol and ethyl(phenyl)amine
Catalyst: Sodium hydroxide or potassium carbonate
Chemical Reactions Analysis
Types of Reactions
6-[Ethyl(phenyl)amino]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-[Ethyl(phenyl)amino]hexan-1-one or 6-[Ethyl(phenyl)amino]hexanal.
Reduction: Formation of 6-[Ethyl(phenyl)amino]hexane.
Substitution: Formation of 6-[Ethyl(phenyl)amino]hexyl chloride or 6-[Ethyl(phenyl)amino]hexyl bromide.
Scientific Research Applications
6-[Ethyl(phenyl)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[Ethyl(phenyl)amino]hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Benzylamino-1-hexanol: Similar structure with a benzyl group instead of an ethyl(phenyl) group.
6-Amino-1-hexanol: Lacks the ethyl(phenyl) group, having only an amino group attached to the hexane chain.
3-Amino-4-ethyl-hexan-1-ol: Similar structure but with different positioning of the amino and ethyl groups.
Uniqueness
6-[Ethyl(phenyl)amino]hexan-1-OL is unique due to the presence of both an ethyl and phenyl group attached to the amino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
CAS No. |
156780-48-2 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
6-(N-ethylanilino)hexan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3 |
InChI Key |
LIDHWGMXXKSFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
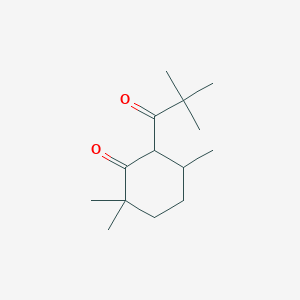
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)

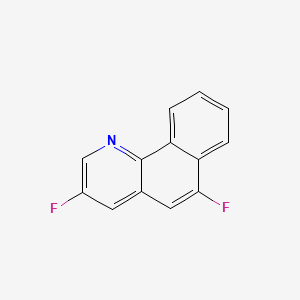
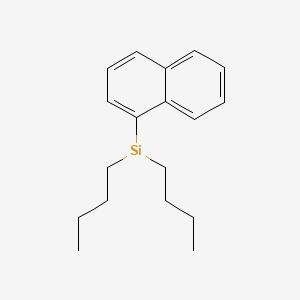
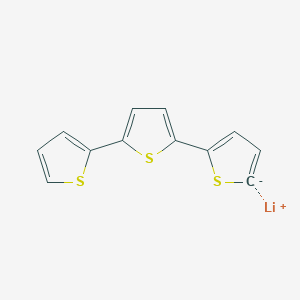
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
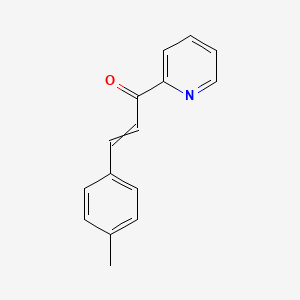
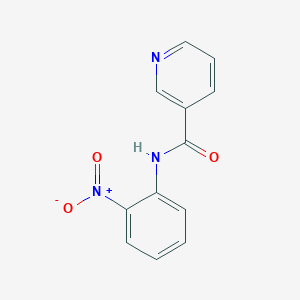

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
